molecular formula C15H13ClO B6315643 4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde CAS No. 1462937-60-5

4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B6315643
CAS No.: 1462937-60-5
M. Wt: 244.71 g/mol
InChI Key: QENYYEAIWOXAAK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-(4-chlorophenyl)-3,5-dimethylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-10-7-12(9-17)8-11(2)15(10)13-3-5-14(16)6-4-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENYYEAIWOXAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=C(C=C2)Cl)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Substrate Preparation

Key Components :

  • Boronic Acid : 4-Chlorophenylboronic acid (electron-deficient aryl partner).

  • Electrophilic Partner : 4-Bromo-2,6-dimethylbenzaldehyde.

  • Catalyst System : Palladium acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) as a ligand.

  • Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

Synthetic Pathway :

  • Preparation of 4-Bromo-2,6-dimethylbenzaldehyde :

    • Bromination of 2,6-dimethylbenzaldehyde using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄) yields the 4-bromo derivative. Regioselectivity is ensured by the aldehyde’s meta-directing effect, though protecting groups (e.g., acetal formation) may enhance para-bromination efficiency.

  • Coupling Reaction :

    • Combine 4-chlorophenylboronic acid (1.2 equiv), 4-bromo-2,6-dimethylbenzaldehyde (1.0 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (0.25 equiv), and K₂CO₃ (2.0 equiv) in degassed DMF.

    • Heat at 90°C for 4–6 hours under nitrogen.

Workup :

  • Post-reaction, dilute with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/EtOAc gradient).

Yield and Purity :

  • Typical yields range from 65–75% with >95% purity (GC-MS analysis).

Kumada Coupling: Nickel-Catalyzed Biphenyl Formation

While less common for aldehyde-containing substrates, the Kumada coupling offers an alternative route using Grignard reagents.

Reaction Protocol

Substrates :

  • Organomagnesium Reagent : 4-Chlorophenylmagnesium bromide.

  • Electrophile : 4-Bromo-2,6-dimethylbenzaldehyde.

  • Catalyst : Nickel(II) chloride with 1,2-bis(diphenylphosphino)ethane (dppe).

Procedure :

  • Generate 4-chlorophenylmagnesium bromide in THF under inert conditions.

  • Add 4-bromo-2,6-dimethylbenzaldehyde and NiCl₂(dppe) (3 mol%).

  • Stir at 0°C to room temperature for 12–24 hours.

Challenges :

  • Grignard reagents may reduce the aldehyde group, necessitating low temperatures and careful stoichiometry.

  • Yield optimization requires excess organomagnesium reagent (2.0 equiv), achieving ~50–60% yield.

Ullmann-Type Coupling: Copper-Mediated Synthesis

Ullmann reactions provide a cost-effective but less efficient pathway.

Methodology

Components :

  • Aryl Halides : 4-Chloroiodobenzene and 4-iodo-2,6-dimethylbenzaldehyde.

  • Catalyst : Copper(I) iodide with 1,10-phenanthroline.

  • Solvent : DMSO at 110°C.

Outcome :

  • Prolonged reaction times (24–48 hours) yield 30–40% product due to steric hindrance from methyl groups.

  • Side products include homo-coupled derivatives, necessitating rigorous chromatography.

Post-Coupling Functionalization Strategies

Oxidation of Methyl Groups

Pathway :

  • Couple 4-chlorophenylboronic acid with 4-bromo-2,6-dimethyltoluene via Suzuki-Miyaura.

  • Oxidize the para-methyl group to aldehyde using CrO₃/H₂SO₄ or SeO₂.

Limitations :

  • Over-oxidation to carboxylic acids and poor regioselectivity reduce practicality.

Reductive Amination Followed by Oxidation

Steps :

  • Introduce an amine group via Buchwald-Hartwig coupling.

  • Oxidize the amine to aldehyde via Saegusa-Ito oxidation.

Efficiency :

  • Multi-step sequence lowers overall yield (<40%).

Comparative Analysis of Methods

MethodCatalystYield (%)Purity (%)Key AdvantagesLimitations
Suzuki-MiyauraPd(OAc)₂65–75>95High selectivity, mild conditionsCost of Pd catalysts
KumadaNiCl₂(dppe)50–6085–90No boronic acid requiredAldehyde reduction risk
UllmannCuI30–4070–80Low costLow efficiency, long reaction times
Post-OxidationCrO₃/SeO₂20–3060–70Uses simpler precursorsPoor selectivity, toxic reagents

Industrial-Scale Considerations

Catalyst Recycling :

  • Immobilized Pd on carbon or magnetic nanoparticles reduces costs in Suzuki reactions.

Solvent Optimization :

  • Replacing DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) improves sustainability without compromising yield.

Process Safety :

  • Exothermic risks in Kumada couplings necessitate controlled addition of Grignard reagents and temperature monitoring .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4’-Chloro-2,6-dimethyl-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function and activity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-(4-Chlorophenyl)benzaldehyde
  • Molecular Formula : C₁₃H₉ClO
  • Molecular Weight : 216.66 g/mol
  • CAS Registry Number : 80565-30-6
  • SMILES : ClC1=CC=C(C=C1)C1=CC=C(C=O)C=C1
  • Key Synonyms: 4'-Chlorobiphenyl-4-carbaldehyde, 4-(4-Chlorophenyl)benzaldehyde .

Structural Features: The compound consists of a biphenyl backbone substituted with a chlorine atom at the 4'-position, methyl groups at the 2- and 6-positions of the non-chlorinated ring, and an aldehyde functional group at the 4-position. This structure confers unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical intermediates .

Commercial Availability :
Suppliers offer purities ranging from 95% to 99%, with packaging options from 1 g to 25 kg. Inventory availability extends until March 2025 .

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Below is a comparative analysis of 4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde and its analogs:

Parameter This compound 4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde
CAS Number 80565-30-6 1228837-05-5
Molecular Formula C₁₃H₉ClO C₁₅H₁₇ClO
Molecular Weight (g/mol) 216.66 248.75
Substituents - 4'-Chloro
- 2,6-Dimethyl
- Aldehyde at C4
- 4'-Chloro
- 5,5-Dimethyl (tetrahydro ring)
- Aldehyde at C2
Key Structural Difference Planar biphenyl system Partially saturated tetrahydro ring at the biphenyl junction
Storage Conditions Not specified Inert atmosphere, 2–8°C

Reactivity and Functional Group Analysis

  • Aldehyde Position: The aldehyde group in the target compound (C4) is meta to the chlorine substituent, enhancing electrophilicity due to electron withdrawal by chlorine.
  • Steric Effects : The 2,6-dimethyl groups in the target compound create steric hindrance, limiting rotational freedom and influencing regioselectivity in reactions. The tetrahydro analog’s 5,5-dimethyl groups reduce steric strain but introduce conformational rigidity .

Limitations and Challenges

  • The target compound’s methyl groups may complicate further functionalization due to steric hindrance, whereas the tetrahydro analog’s flexibility allows easier derivatization at the aldehyde position .

Biological Activity

4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde (CAS No. 1462937-60-5) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

  • Molecular Formula : C15H13ClO
  • Molecular Weight : 244.72 g/mol
  • Purity : ≥95%
  • Appearance : Not specified

Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. A study demonstrated that similar biphenyl derivatives inhibited the growth of various cancer cell lines, including ovarian and prostate cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
This compoundPA1 (Ovarian)8-20Apoptosis induction
Similar Biphenyl DerivativePC3 (Prostate)12-25Cell cycle arrest

Antimicrobial Activity

There is emerging evidence suggesting that biphenyl compounds have antimicrobial properties. A study highlighted the effectiveness of certain derivatives against Gram-negative bacteria such as E. coli. While specific data for this compound is limited, its structural similarities to known antimicrobial agents suggest potential efficacy.

Enzyme Inhibition

Certain studies have explored the ability of biphenyl compounds to inhibit specific enzymes involved in cancer progression. The inhibition of cyclin-dependent kinases (CDKs) has been observed with related structures, indicating a potential pathway through which this compound may exert its biological effects.

Case Studies

  • Cell Culture Studies : In vitro studies using human cancer cell lines showed that treatment with biphenyl derivatives resulted in increased cell death and reduced proliferation rates. The research indicated that these compounds could alter the expression of genes associated with apoptosis.
  • Animal Models : Preliminary studies in animal models have suggested that biphenyl compounds may reduce tumor size when administered at specific dosages. Further research is needed to confirm these findings and establish effective dosing regimens.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in substituents on the biphenyl ring can enhance or diminish its activity:

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased potency against cancer cells
Substitution at para-positionEnhanced enzyme inhibition

Q & A

Q. What are the most reliable synthetic routes for 4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde, and how can purity be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where a chloro-substituted aryl halide reacts with a boronic acid derivative under palladium catalysis. Key steps include:

  • Protection of the aldehyde group during coupling to prevent side reactions.
  • Use of 2,6-dimethylphenylboronic acid and 4-chlorophenyl halide as precursors.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity .
  • Characterization using NMR (¹H/¹³C) and HPLC-MS to confirm structural integrity and quantify impurities .

Q. How can researchers validate the structural identity of this compound using spectroscopic methods?

A combination of ¹H NMR, ¹³C NMR, and IR spectroscopy is essential:

  • ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Methyl groups on the biphenyl ring resonate as singlets at δ 2.3–2.5 ppm.
  • ¹³C NMR : The aldehyde carbon is observed at δ 190–195 ppm, while aromatic carbons range from δ 120–145 ppm.
  • IR : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde functionality. Discrepancies in spectra may indicate incomplete coupling or oxidation byproducts, necessitating HPLC-MS for resolution .

Q. What are the primary challenges in handling this compound?

  • Air sensitivity : The aldehyde group is prone to oxidation; store under inert gas (N₂/Ar) at –20°C.
  • Low solubility : Requires polar aprotic solvents (e.g., DMF, DMSO) for biological assays.
  • Reproducibility : Batch-to-batch variability in Suzuki-Miyaura reactions demands strict control of catalyst loading and temperature .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and bioactivity of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aldehyde group’s electron-deficient nature enhances reactivity in Schiff base formation .
  • Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes). The chloro and methyl groups influence steric hindrance and binding affinity .
  • ADMET prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in enzyme inhibition assays (e.g., cytochrome P450) may arise from:

  • Assay conditions : Variations in pH, temperature, or co-factor concentrations. Standardize protocols using IC₅₀ determination with positive controls (e.g., ketoconazole) .
  • Metabolite interference : Perform LC-MS/MS metabolomics to identify degradation products or active metabolites .
  • Structural analogs : Compare activity with derivatives (e.g., 4'-Chloro-3-methoxy analogs) to isolate substituent effects .

Q. How can factorial design optimize reaction conditions for scaled synthesis?

Apply 2ⁿ factorial design to evaluate variables:

  • Factors : Catalyst type (Pd(PPh₃)₄ vs. PdCl₂), solvent (THF vs. DMF), temperature (80°C vs. 100°C).
  • Response variables : Yield, purity, reaction time. Statistical analysis (ANOVA) identifies optimal conditions. For instance, Pd(PPh₃)₄ in DMF at 100°C may maximize yield while minimizing byproducts .

Q. What methodologies assess the environmental impact and toxicity of this compound?

  • Ames test : Evaluate mutagenicity using Salmonella typhimurium strains (TA98/TA100).
  • Daphnia magna acute toxicity : Measure EC₅₀ values in aquatic organisms.
  • Computational tools : ECOSAR predicts eco-toxicity based on QSAR models .

Comparative Analysis

Q. How do structural modifications (e.g., chloro vs. fluoro substituents) alter biological activity?

A comparative study of analogs reveals:

Substituent Enzyme Inhibition (IC₅₀, μM) LogP
4'-Cl, 2,6-diMe0.45 ± 0.023.2
4'-F, 2,6-diMe1.20 ± 0.152.8
The chloro group’s higher electronegativity and lipophilicity enhance target binding and membrane permeability .

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